5-(4-Benzylpiperidin-1-yl)-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile
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Overview
Description
5-(4-Benzylpiperidin-1-yl)-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring, a benzyl group, an oxazole ring, and a carbonitrile group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Benzylpiperidin-1-yl)-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile typically involves multiple steps, including the formation of the piperidine ring, the introduction of the benzyl group, and the construction of the oxazole ring. Common reagents used in these reactions include benzyl chloride, piperidine, and various catalysts to facilitate the formation of the desired product. The reaction conditions often involve controlled temperatures and pressures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable processes that utilize readily available raw materials and efficient reaction conditions. Techniques such as reductive amination and catalytic hydrogenation are employed to achieve high yields and cost-effective production. The use of automated reactors and continuous flow systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Benzylpiperidin-1-yl)-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
Scientific Research Applications
5-(4-Benzylpiperidin-1-yl)-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an antimicrobial agent.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(4-Benzylpiperidin-1-yl)-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-(1-Benzylpiperidin-4-yl)benzimidazole-5-carboxylic acid: This compound shares the piperidine and benzyl groups but differs in the presence of a benzimidazole ring instead of an oxazole ring.
4-[(7-Aminopyrazolo[1,5-a]pyrimidin-5-yl)amino]methylpiperidin-3-ol: This compound features a piperidine ring and a benzyl group but includes a pyrazolo[1,5-a]pyrimidine moiety.
Uniqueness
5-(4-Benzylpiperidin-1-yl)-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxazole ring and the carbonitrile group, in particular, sets it apart from similar compounds and contributes to its versatility in various applications.
Properties
Molecular Formula |
C24H25N3O2 |
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Molecular Weight |
387.5 g/mol |
IUPAC Name |
5-(4-benzylpiperidin-1-yl)-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C24H25N3O2/c1-18-7-9-21(10-8-18)28-17-23-26-22(16-25)24(29-23)27-13-11-20(12-14-27)15-19-5-3-2-4-6-19/h2-10,20H,11-15,17H2,1H3 |
InChI Key |
HJGDWXBSMXRWAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NC(=C(O2)N3CCC(CC3)CC4=CC=CC=C4)C#N |
Origin of Product |
United States |
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